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Compound of Interest

Compound Name: 2-Chloro-4,8-dimethylquinoline

Cat. No.: B1347593 Get Quote

An In-depth Technical Guide to 2-Chloro-4,8-
dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Chemical Name: 2-Chloro-4,8-dimethylquinoline CAS Number: 3913-17-5 Molecular

Formula: C₁₁H₁₀ClN

Physicochemical and Spectral Data
Property Value Reference

Molecular Weight 191.66 g/mol [1]

Purity ≥98% [1]

Note: Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry

for 2-Chloro-4,8-dimethylquinoline are not readily available in the public domain. However,

related structures like 2-chloro-8-methyl-3-formylquinoline have been characterized, showing

expected signals for the quinoline core and substituent groups. For instance, in a related

compound, the methyl group protons typically appear as a singlet in the ¹H NMR spectrum, and

the quinoline ring protons resonate in the aromatic region. The mass spectrum would be
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expected to show a molecular ion peak at m/z 191.66 and a characteristic M+2 peak due to the

chlorine isotope.

Synthesis and Experimental Protocols
The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack

reaction. This reaction typically involves the cyclization of an appropriate N-arylacetamide in

the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide

like N,N-dimethylformamide).
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Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinolines.

Experimental Protocol: Vilsmeier-Haack Cyclization of
N-Arylacetamides (General)
This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-

formylquinolines and may require optimization for the synthesis of 2-Chloro-4,8-
dimethylquinoline.

Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus

oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF).
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Reaction: The corresponding N-arylacetamide is added to the prepared Vilsmeier reagent.

The reaction mixture is then heated, typically at temperatures ranging from 80-90°C.

Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice.

The solution is then neutralized with a base, such as a saturated sodium acetate solution, to

precipitate the crude product.[2]

Purification: The crude product is collected by filtration, washed with water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent or by column

chromatography.

Potential Biological Activities and Drug
Development Applications
Quinoline derivatives are a well-established class of compounds with a broad spectrum of

biological activities, making them attractive scaffolds in drug discovery.[3] While specific

biological data for 2-Chloro-4,8-dimethylquinoline is limited, related compounds have shown

significant potential in several therapeutic areas.

Anticancer Activity
Numerous 2-chloroquinoline derivatives have been investigated for their anticancer properties.

[3][4] Their mechanisms of action are often multifaceted and can include the induction of

apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

The following is a general protocol for assessing the in vitro anticancer activity of a compound.

[5]

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g.,

2-Chloro-4,8-dimethylquinoline) and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well, and the plates are incubated to allow for the formation of

formazan crystals by viable cells.
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Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and

the absorbance is measured using a microplate reader. The half-maximal inhibitory

concentration (IC₅₀) is then calculated.
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Caption: Workflow for an in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity
The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[3]

The biological activity of these compounds can be evaluated using various in vitro assays.

This is a standard method to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing

appropriate growth medium.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under suitable conditions for microbial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.
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Conclusion
2-Chloro-4,8-dimethylquinoline is a heterocyclic building block with potential applications in

medicinal chemistry and drug development. While specific experimental data for this compound

is not extensively documented in publicly available literature, the known synthetic routes and

biological activities of related quinoline derivatives provide a strong foundation for its further

investigation as a potential therapeutic agent. The protocols outlined in this guide offer a

starting point for the synthesis and evaluation of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1347593?utm_src=pdf-body
https://www.benchchem.com/product/b1347593?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
http://www.orgsyn.org/demo.aspx?prep=CV4P0331
https://www.researchgate.net/publication/269994351_Synthesis_antibacterial_and_anticancer_evaluation_of_some_new_2-chloro-3-hetarylquinolines
https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05505a
https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05505a
https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05505a
https://www.scielo.br/j/jbchs/a/vrthDwFDVWR5RLjb8BQyyYD/?lang=en
https://www.benchchem.com/product/b1347593#2-chloro-4-8-dimethylquinoline-cas-number-and-molecular-formula
https://www.benchchem.com/product/b1347593#2-chloro-4-8-dimethylquinoline-cas-number-and-molecular-formula
https://www.benchchem.com/product/b1347593#2-chloro-4-8-dimethylquinoline-cas-number-and-molecular-formula
https://www.benchchem.com/product/b1347593#2-chloro-4-8-dimethylquinoline-cas-number-and-molecular-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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